molecular formula C12H17BrO B1401125 4-Bromo-1-(isopentyloxy)-2-methylbenzene CAS No. 1409185-73-4

4-Bromo-1-(isopentyloxy)-2-methylbenzene

Cat. No. B1401125
M. Wt: 257.17 g/mol
InChI Key: KHTHAIXJOKEJSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the bromine, isopentyloxy, and methyl groups onto the benzene ring. This could potentially be achieved through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The “4-Bromo” indicates that the bromine atom is attached to the fourth carbon in the ring, while the “1-(isopentyloxy)” and “2-methyl” suggest that the isopentyloxy and methyl groups are attached to the first and second carbons, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing bromine atom and the electron-donating isopentyloxy and methyl groups. These groups could direct further electrophilic aromatic substitution reactions to occur at specific positions on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase its density and boiling point compared to benzene, while the isopentyloxy group could potentially make it more soluble in organic solvents .

Scientific Research Applications

Thermochemical Properties

  • Study of Vapor Pressures and Enthalpies : Research on halogen-substituted methylbenzenes, including bromo-substituted variants, has focused on experimental vapor pressures and vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the thermochemical properties of such compounds (Verevkin et al., 2015).

Chemical Synthesis and Reactions

  • Sonication in Phase-Transfer Catalysis : The effect of sonication on the reaction of bromo-substituted methylbenzenes with sodium sulfide under multi-site phase-transfer catalysis has been studied. This research is significant for understanding the enhancement of reaction rates under specific conditions (Abimannan et al., 2015).
  • Synthesis of Bromo-Dinitrobenzene : Bromo-substituted dinitrobenzenes have been synthesized for use as intermediates in medicinal agents, organic dyes, and organic electroluminescent materials (Xuan et al., 2010).

Applications in Polymer Science and Electronics

  • Liquid-phase Oxidation Studies : Studies have explored the liquid-phase oxidation of methylbenzenes, including bromo-substituted variants, for producing various chemical products. This research is relevant for industrial applications in chemical manufacturing (Okada & Kamiya, 1981).
  • Bifunctional Electrolyte Additive for Lithium-Ion Batteries : Bromo-fluoromethoxybenzene, a related compound, has been studied as a novel bi-functional electrolyte additive in lithium-ion batteries, indicating potential applications of bromo-substituted methylbenzenes in energy storage technologies (Zhang, 2014).

Environmental and Health Research

  • Metabolism Studies in Animals : Research has been conducted on the metabolism of bromobenzene, leading to the formation of various bromothiocatechols, which are related to 4-bromo-1-(isopentyloxy)-2-methylbenzene. This study helps in understanding the biological transformation of such compounds (Lertratanangkoon, 1993).

Safety And Hazards

As with any chemical, handling “4-Bromo-1-(isopentyloxy)-2-methylbenzene” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response guidelines .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block for the synthesis of more complex organic compounds, or as a precursor to other substances in chemical reactions .

properties

IUPAC Name

4-bromo-2-methyl-1-(3-methylbutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-9(2)6-7-14-12-5-4-11(13)8-10(12)3/h4-5,8-9H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTHAIXJOKEJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(isopentyloxy)-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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